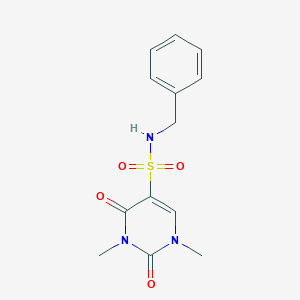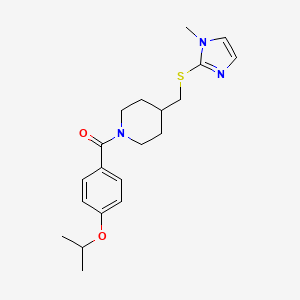![molecular formula C19H19N3O3 B2523839 5-((2-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-5-oxopentanoic acid CAS No. 927556-29-4](/img/structure/B2523839.png)
5-((2-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
The structure of the ligand and its Pd (II) complex was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD techniques .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Imidazole: A Versatile Heterocycle
Imidazole, a five-membered heterocyclic ring, consists of three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. It plays a pivotal role in various natural products, including histidine, purine, histamine, and DNA structures. Imidazole exhibits both acidic and basic properties due to its amphoteric nature. Notably, it exists in two equivalent tautomeric forms, thanks to the positive charge on either of its nitrogen atoms. Let’s explore its applications:
Antibacterial and Antimycobacterial Activities: Derivatives of 1,3-diazole (imidazole) demonstrate potent antibacterial and antimycobacterial effects. Researchers have synthesized compounds with imidazole moieties and evaluated their activity against bacterial strains. For instance, N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide exhibited promising anti-tubercular activity .
Anti-Inflammatory and Antitumor Properties: Imidazole derivatives have shown anti-inflammatory and antitumor effects. These compounds may modulate inflammatory pathways and inhibit tumor growth. Further research is needed to explore specific mechanisms and potential drug candidates.
Antidiabetic and Antioxidant Effects: Some imidazole-containing molecules exhibit antidiabetic properties by influencing glucose metabolism. Additionally, imidazole derivatives act as antioxidants, scavenging free radicals and protecting cells from oxidative stress.
Antiviral and Antipyretic Activities: Certain imidazole-based drugs, such as enviroxime (an antiviral agent) and clemizole (an antihistaminic), have been used clinically. Their antiviral and antipyretic effects contribute to their therapeutic value.
Other Applications: Imidazole derivatives have been investigated for their potential in treating rheumatoid arthritis (e.g., azathioprine), Hodgkin’s disease (e.g., dacarbazine), and protozoal infections (e.g., tinidazole, ornidazole).
Future Prospects
Given the increasing challenges posed by antimicrobial resistance (AMR), imidazole-based compounds remain an essential area of research. Scientists continue to explore novel synthetic routes and evaluate their pharmacological activities. As we unravel more about imidazole’s versatility, it may pave the way for innovative drug development .
Mecanismo De Acción
Target of Action
It’s worth noting that compounds containing the imidazole moiety, such as this one, have been found to exhibit a broad range of biological properties . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of therapeutic effects .
Biochemical Pathways
It’s known that imidazole derivatives can influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Imidazole is a highly soluble compound , which could potentially influence its bioavailability.
Result of Action
Given the broad range of biological activities associated with imidazole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.
Action Environment
It’s worth noting that imidazole derivatives are generally considered to be air stable , which could potentially influence their efficacy and stability in different environments.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-[2-(6-methyl-1H-benzimidazol-2-yl)anilino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-9-10-15-16(11-12)22-19(21-15)13-5-2-3-6-14(13)20-17(23)7-4-8-18(24)25/h2-3,5-6,9-11H,4,7-8H2,1H3,(H,20,23)(H,21,22)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGOYAXTZZIBFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



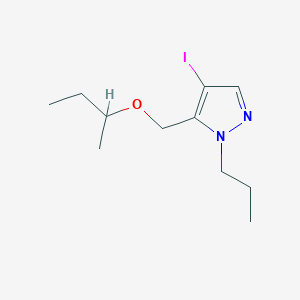
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2523761.png)
![5-Chloro-6-[[4-(3-cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]amino]pyridine-3-carbonitrile](/img/structure/B2523762.png)
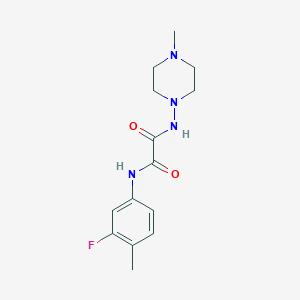
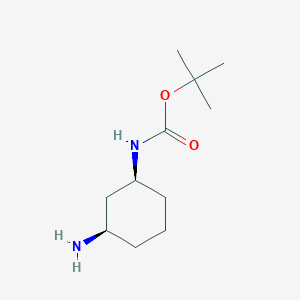

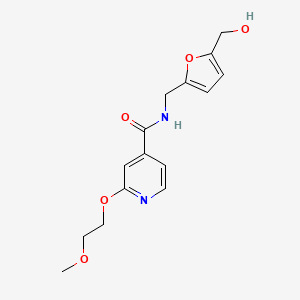
![N-(4-chlorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2523769.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2523773.png)
